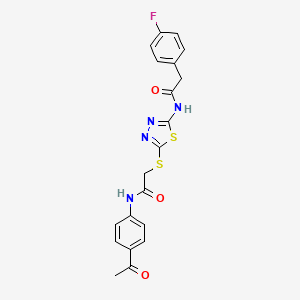

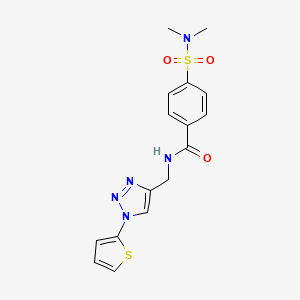

![molecular formula C19H16N6O2S B2414830 3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-18-5](/img/structure/B2414830.png)

3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound with potential therapeutic applications. It belongs to the class of triazolopyrimidine derivatives and has been studied extensively for its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Optical Sensing and Biological Applications

Pyrimidine derivatives, including compounds like 3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, are noted for their significant role in organic chemistry and medicinal applications. They are often used as recognition units in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds. This makes them excellent candidates for use as exquisite sensing materials. Additionally, these compounds possess a range of biological and medicinal applications, further underscoring their importance in scientific research (Jindal & Kaur, 2021).

Antibacterial Activity

The triazole and triazolo-pyrimidine scaffolds are potent inhibitors of various bacterial enzymes and are known for their broad-spectrum antibacterial activity. They have been used to develop hybrids that exhibit dual or multiple antibacterial mechanisms of action. Specifically, 1,2,3-triazole- and 1,2,4-triazole-containing hybrids have shown promising results against drug-resistant bacterial strains, including Staphylococcus aureus. Their role in inhibiting critical bacterial enzymes such as DNA gyrase and topoisomerase IV highlights their potential in combating resistant bacterial infections (Li & Zhang, 2021).

Reactivity of Triazole Derivatives

1,2,4-Triazole-3-thione derivatives have displayed significant antioxidant and antiradical activities. These compounds are comparable to biogenic amino acids like cysteine and are valuable in mitigating the adverse effects of high radiation doses in patients. The synthesis and pharmacological activities of these derivatives have opened new possibilities in the pharmaceutical sector, indicating their potential in therapeutic applications (Kaplaushenko, 2019).

Anti-inflammatory Activities

Pyrimidine derivatives have exhibited a wide range of pharmacological effects, including anti-inflammatory properties. Their ability to inhibit vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α makes them suitable candidates for anti-inflammatory drugs. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of these compounds have been extensively studied, providing insights for the development of new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Wirkmechanismus

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been evaluated for their inhibitory effects on certain proteins, such as lsd1 .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that related [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown anti-gastric cancer effects . These compounds likely interact with their targets, leading to changes that inhibit the function of the target proteins .

Biochemical Pathways

Related compounds have been associated with anti-proliferative effects, suggesting they may influence cell growth and division pathways .

Eigenschaften

IUPAC Name |

3-[(4-methylphenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2S/c1-13-2-4-14(5-3-13)10-24-18-17(22-23-24)19(21-12-20-18)28-11-15-6-8-16(9-7-15)25(26)27/h2-9,12H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUENIXWGLRCZJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

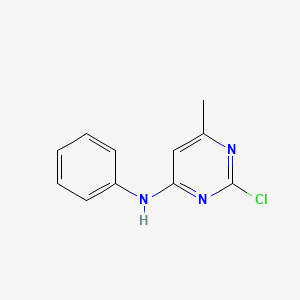

![3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2414749.png)

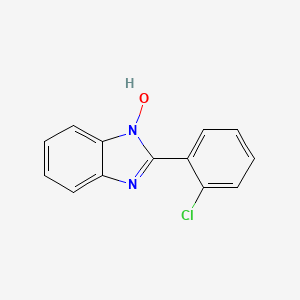

![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)

![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)

![3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2414760.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)

![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide](/img/structure/B2414770.png)